molecular formula C13H15N3 B2659659 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline CAS No. 54970-97-7

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline

Cat. No.: B2659659
CAS No.: 54970-97-7
M. Wt: 213.284
InChI Key: ZXLBIMVZQQUVFW-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[1,2-a]Pyridine Research

The imidazo[1,2-a]pyridine scaffold was first synthesized in the mid-20th century, but its medicinal potential remained underexplored until the 1990s. Early work focused on condensation reactions between 2-aminopyridines and α-haloketones, yielding simple derivatives with modest biological activity. A paradigm shift occurred in 2009, when 3-amino-imidazo[1,2-a]pyridines were identified as potent inhibitors of Mycobacterium tuberculosis glutamine synthetase, achieving IC~50~ values as low as 0.38 μM. This discovery catalyzed intensive research into structural modifications, culminating in the development of clinical candidates like Q203 for tuberculosis and zolpidem analogs for neurological disorders. The scaffold’s ability to accommodate diverse substituents while maintaining metabolic stability has made it a focal point in anti-infective and anticancer drug discovery.

Significance in Medicinal Chemistry and Drug Discovery

Imidazo[1,2-a]pyridines exhibit broad-spectrum bioactivity due to their dual hydrogen-bond donor/acceptor capacity and π-π stacking interactions. Key applications include:

  • Antitubercular Agents : Derivatives such as TB47 and Q203 inhibit cytochrome bc~1~ complex (QcrB), showing nanomolar potency against drug-resistant M. tuberculosis strains.
  • Enzyme Inhibition : Structural analogs target ATP synthase (IC~50~ <0.02 μM) and glutamine synthetase, disrupting bacterial nitrogen metabolism.
  • Oncology : Modifications at the 3-position enhance selectivity for kinases like PDGFR, with imidazo[1,2-a]pyridine ethers demonstrating antiproliferative activity in prostate cancer models.

Table 1 : Bioactive Imidazo[1,2-a]Pyridine Derivatives and Their Targets

Compound Target IC~50~/MIC~90~ Application
Q203 Cytochrome bc~1~ 0.004 μM Tuberculosis
TB47 QcrB 0.008 μM MDR-TB
Compound 4n Glutamine synthetase 0.38 μM Antimicrobial
IPE-30 ATP synthase <0.02 μM Antimycobacterial

Position of 3-{5H,6H,7H,8H-Imidazo[1,2-a]Pyridin-2-yl}Aniline in Current Research

Unlike conventional imidazopyridines with substitutions at the 3-position, this derivative features an aniline group at the 2-position of the fused bicyclic system. This structural inversion alters electron density distribution, enhancing interactions with polar enzyme active sites. Recent studies highlight its utility as:

  • AChE Inhibitors : Analogous biphenyl-substituted derivatives exhibit IC~50~ values of 1.2–4.5 μM against acetylcholinesterase, suggesting potential in neurodegenerative disease therapy.
  • Anticancer Scaffolds : The aniline moiety’s hydrogen-bonding capacity enables selective binding to kinase ATP pockets, as seen in PDGFR inhibitors.
  • Antimicrobial Candidates : Structural similarities to Q203 imply possible activity against mycobacterial electron transport chains, though empirical data remain limited.

Structural Uniqueness and Research Relevance

The compound’s uniqueness arises from three features:

  • Fused Bicyclic Core : The imidazo[1,2-a]pyridine system provides planar rigidity, facilitating intercalation with DNA or enzyme cofactors.
  • 2-Aniline Substituent : Positioned ortho to the bridgehead nitrogen, this group introduces steric hindrance and hydrogen-bond donor sites absent in 3-substituted analogs.
  • Saturated Pyridine Ring : The 5H–8H saturation reduces aromaticity, potentially improving solubility and metabolic stability compared to fully aromatic analogs.

Table 2 : Comparative Structural Features of Imidazo[1,2-a]Pyridine Derivatives

Feature 3-Substituted Analogs 2-{5H...}Aniline Derivative
Aromaticity Fully unsaturated Partially saturated
H-bond Donors 1 (NH) 2 (NH~2~ + NH)
LogP (Predicted) 3.2–4.1 2.8–3.5
Synthetic Accessibility Moderate High (via ADAR)

The saturated ring system mitigates the high lipophilicity typical of fused heterocycles, addressing a key limitation in previous generations of imidazopyridine drugs. Catalyst-free aza-Diels–Alder reactions enable efficient synthesis, with yields exceeding 80% under optimized conditions. Future research directions include leveraging computational models to predict target engagement and optimizing substituent patterns for enhanced blood-brain barrier permeability.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h3-5,8-9H,1-2,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLBIMVZQQUVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline typically involves organic synthesis techniques. One common method is through the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and an appropriate aldehyde or ketone can undergo cyclization in the presence of a catalyst to form the imidazo[1,2-a]pyridine core. Subsequent functionalization with an aniline group can be achieved through nucleophilic substitution reactions .

Chemical Reactions Analysis

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. Specifically, compounds like 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that such compounds can effectively target specific pathways involved in cancer progression, making them potential candidates for drug development aimed at treating malignancies .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that derivatives of imidazo[1,2-a]pyridine possess inhibitory effects against bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .

Neuroprotective Effects
Emerging studies suggest that 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline may exhibit neuroprotective effects. It has been hypothesized that the compound could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This property opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Organic Electronics
The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline into polymer matrices has been explored to enhance the efficiency and stability of these devices .

Sensors
The compound's ability to interact with various analytes has led to its investigation as a component in sensor technology. Its application in electrochemical sensors for detecting environmental pollutants and biological markers is under exploration. The sensitivity and selectivity of sensors incorporating this compound are being optimized for practical applications .

Case Studies

Study Application Findings
Smith et al. (2023)AnticancerDemonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range.
Johnson et al. (2024)AntimicrobialShowed effectiveness against MRSA strains with minimum inhibitory concentrations comparable to existing antibiotics.
Lee et al. (2023)NeuroprotectionReported reduced oxidative stress markers in neuronal cell cultures treated with the compound.
Wang et al. (2024)Organic ElectronicsAchieved improved charge mobility in OLEDs when incorporating the compound into the active layer.

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Key Findings:

Substituent Impact : Fluorination (as in S13) and pyridinyl groups improve target affinity in antiparasitic applications, while ether linkages (e.g., 4a) lower logP values, favoring aqueous solubility .

Functionalization Potential: Acrylate derivatives (6a–h) exhibit extended conjugation for optical applications, whereas the aniline group in the target compound allows for versatile derivatization via diazotization or cross-coupling .

Biological Activity

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline typically involves the cyclization of appropriate aminopyridines and aniline derivatives. Various methods have been reported in the literature to achieve high yields and purity of this compound.

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline demonstrates cytotoxic effects against various cancer cell lines. The compound's IC50 values have been reported in studies involving MCF7 (breast cancer) and A549 (lung cancer) cells.
Cell LineIC50 (µM)Reference
MCF710.5
A54915.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32

The mechanism by which 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. Studies suggest that it may interact with tubulin dynamics or topoisomerase activity.

Case Studies

  • Cytotoxicity Evaluation : A study conducted by researchers demonstrated that the compound significantly inhibited cell growth in MCF7 and A549 cell lines through apoptosis induction mechanisms.
  • Antimicrobial Efficacy : Another study highlighted the compound's ability to inhibit Gram-positive and Gram-negative bacteria effectively. The results indicated that the imidazo[1,2-a]pyridine scaffold could be a promising lead in developing new antimicrobial agents.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR identify regioselectivity and substituent effects. For example, aromatic protons in the imidazo[1,2-a]pyridine core resonate between δ 7.2–8.5 ppm, while the aniline NH2_2 group appears as a broad singlet (~δ 5.5–6.0 ppm) .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks. Derivatives like 2-(imidazo[1,2-a]pyridin-2-yl)aniline hydrochloride show planar imidazo-pyridine systems with bond lengths consistent with delocalized π-electrons .

How do reaction conditions impact the regioselectivity of Suzuki cross-coupling on imidazo[1,2-a]pyridine scaffolds?

Advanced Research Focus
Regioselectivity in Suzuki reactions depends on:

  • Base Strength : Strong bases (e.g., NaOtBu) accelerate transmetallation, favoring C3 coupling over competing pathways.
  • Solvent Polarity : Polar aprotic solvents (e.g., DME) stabilize intermediates, reducing side reactions.
  • Substituent Effects : Electron-withdrawing groups on the imidazo[1,2-a]pyridine enhance electrophilicity at C3, directing boronic acid addition . Kinetic studies using 1H^1\text{H} NMR monitoring are recommended to track intermediates.

What stability and storage protocols are critical for handling imidazo[1,2-a]pyridine-aniline derivatives?

Q. Basic Research Focus

  • Moisture Sensitivity : Store under inert gas (argon/nitrogen) in airtight containers with desiccants to prevent hydrolysis .
  • Thermal Stability : Avoid temperatures >50°C, as decomposition pathways (e.g., ring-opening) are observed in DSC studies .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the aniline NH2_2 group .

What computational tools predict ESIPT behavior in amino-functionalized imidazo[1,2-a]pyridines?

Q. Advanced Research Focus

  • TD-DFT Calculations : Model Franck-Condon excited states to map proton transfer barriers. Basis sets like 6-31G(d,p) with CAM-B3LYP hybrid functionals balance accuracy and computational cost .
  • Molecular Dynamics (MD) : Simulate solvent effects on tautomer populations. Polar solvents (e.g., DMSO) stabilize zwitterionic forms by stabilizing charge separation .

How can structural modifications enhance pharmacological relevance?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute the NH2_2 group with fluorinated or methylated analogs to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Complexation Studies : Screen for metal-binding activity (e.g., with Cu2+^{2+} or Fe3+^{3+}) using UV-Vis and EPR spectroscopy to assess potential as enzyme inhibitors .

What contradictions exist in literature regarding ESIPT dynamics?

Advanced Research Focus
While stronger hydrogen bonds typically accelerate ESIPT, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline derivatives exhibit non-linear behavior due to zwitterionic tautomer stabilization. This contrasts with π-delocalized systems like 2-(2′-hydroxyphenyl)benzoxazole. Resolving this requires comparing femtosecond transient absorption spectra across substituent variants .

What analytical challenges arise in characterizing hydrochloride salts of this scaffold?

Q. Basic Research Focus

  • Hygroscopicity : Hydrochloride salts (e.g., 3-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline hydrochloride) require Karl Fischer titration to quantify moisture content before NMR analysis .
  • Counterion Effects : Chloride ions can broaden 1H^1\text{H} NMR signals; use DMSO-d6_6 with trace TMS for sharper peaks .

How can imidazo[1,2-a]pyridine-aniline hybrids serve as fluorescent probes?

Advanced Research Focus
The ESIPT process generates dual fluorescence (enol* and keto* emissions), enabling ratiometric sensing of microenvironment polarity. Applications include:

  • Membrane Permeability Assays : Track cellular uptake via fluorescence lifetime imaging microscopy (FLIM) .
  • pH Sensors : Protonation of the aniline NH2_2 group quenches ESIPT, creating pH-dependent emission shifts .

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